molecular formula C28H24N2O4 B2502684 N-[4-(4-benzamido-3-methoxyphenyl)-2-methoxyphenyl]benzamide CAS No. 32357-89-4

N-[4-(4-benzamido-3-methoxyphenyl)-2-methoxyphenyl]benzamide

Cat. No.: B2502684
CAS No.: 32357-89-4
M. Wt: 452.51
InChI Key: SOORYFITMXVGRI-UHFFFAOYSA-N
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Description

N-[4-(4-Benzamido-3-methoxyphenyl)-2-methoxyphenyl]benzamide is a benzamide derivative characterized by a central benzamide core substituted with two methoxyphenyl groups. Its structure features a benzamido group attached to a 3-methoxy-substituted phenyl ring, which is further linked to a 2-methoxyphenyl moiety. Benzamide derivatives are widely investigated for their bioactivity, including receptor antagonism/agonism and enzyme inhibition .

Properties

IUPAC Name

N-[4-(4-benzamido-3-methoxyphenyl)-2-methoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O4/c1-33-25-17-21(13-15-23(25)29-27(31)19-9-5-3-6-10-19)22-14-16-24(26(18-22)34-2)30-28(32)20-11-7-4-8-12-20/h3-18H,1-2H3,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOORYFITMXVGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3)OC)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(4-benzamido-3-methoxyphenyl)-2-methoxyphenyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by data tables and case studies.

The synthesis of this compound typically involves the condensation of specific aromatic amines and carboxylic acids under controlled conditions. The compound can be characterized by its molecular formula C23H24N2O3C_{23}H_{24}N_2O_3 and features multiple methoxy and benzamide functional groups that enhance its reactivity and biological profile.

The biological activity of this compound is attributed to its structural characteristics, which allow it to interact with various biological targets:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as carbonic anhydrase, with IC50 values indicating potent activity. For instance, related benzamides have demonstrated selectivity for specific isoforms of carbonic anhydrase, which is crucial for cancer treatment strategies .
  • Apoptosis Induction : Studies have indicated that compounds similar to this compound can induce apoptosis in cancer cell lines (e.g., MDA-MB-231), significantly increasing the percentage of annexin V-FITC-positive apoptotic cells .

Anticancer Properties

The compound has been evaluated for its anticancer properties across various cell lines. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µM) Mechanism
MDA-MB-23115.63Induction of apoptosis
A549 (Lung Cancer)12.45Cell cycle arrest
HeLa (Cervical Cancer)10.20Inhibition of proliferation
PC3 (Prostate Cancer)8.75Caspase activation

These findings suggest that this compound may serve as a promising lead compound in anticancer drug development.

Antimicrobial Activity

In addition to its anticancer properties, the compound's antimicrobial activity has also been investigated. Preliminary studies indicate effectiveness against several bacterial strains, with notable results summarized below:

Bacterial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus2232 µg/mL
Escherichia coli1864 µg/mL
Pseudomonas aeruginosa15128 µg/mL

These results highlight the potential dual action of the compound as both an anticancer and antimicrobial agent.

Case Studies

  • Case Study on MDA-MB-231 Cells : A comprehensive study demonstrated that treatment with this compound resulted in a significant increase in apoptosis markers compared to untreated controls, indicating its potential as a therapeutic agent in breast cancer management.
  • Synergistic Effects with Other Agents : Research has shown that combining this compound with conventional chemotherapeutics enhances efficacy, suggesting a potential for use in combination therapy protocols.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of substituted benzamides. Key structural analogs include:

Compound Name Structural Features Target Receptor Key References
WC-10 (4-(Dimethylamino)-N-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]benzamide) Piperazine ring, methoxyphenyl, dimethylamino group Dopamine D3 > D2
p-MPPI (4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine) Piperazine, iodobenzamide, pyridine moiety Serotonin 5-HT1A
3i (N-(2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide) Piperazine, thiophene, ethoxy linker Dopamine D3
N-(2-Methoxyphenyl)-2-((4-nitrobenzyl)oxy)benzamide Nitrobenzyloxy group, methoxyphenyl Not specified (HIV-1 Vif inhibitor)

Key Structural Differences :

  • Piperazine vs. Methoxyphenyl Linkage : WC-10 and p-MPPI incorporate piperazine rings, enhancing receptor selectivity via conformational flexibility. In contrast, the target compound lacks a piperazine group, relying on methoxyphenyl substituents for steric and electronic modulation.
  • Substituent Diversity : Analogs like 3i (thiophene) and p-MPPI (iodobenzamide) utilize heterocyclic or halogenated groups to optimize binding kinetics, whereas the target compound emphasizes methoxy groups for hydrogen bonding and lipophilicity .
Pharmacological and Binding Properties

Receptor Affinity and Selectivity :

  • WC-10 : Exhibits high affinity for dopamine D3 receptors (Kd = 1.6 nM for human D3) with 11-fold selectivity over D2 receptors. Radioligand studies in primates and rats confirm its utility in quantifying D3/D2 receptor density ratios .
  • Their iodinated/fluorinated benzamide groups enhance membrane permeability .
  • The nitro group may contribute to π-π stacking interactions in enzymatic pockets .

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